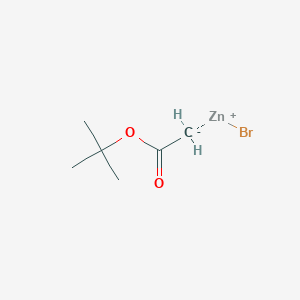
tert-butyl 2-(bromozincio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(bromozincio)acetate is an organozinc compound with the molecular formula C6H11BrO2Zn and a molecular weight of 260.43 g/mol . It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions.
Preparation Methods
tert-butyl 2-(bromozincio)acetate can be synthesized through the reaction of 2-tert-butoxy-2-oxoacetic acid with zinc bromide in the presence of an activator . The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The compound is usually prepared as a 0.5 M solution in these solvents to ensure stability and reactivity .
Chemical Reactions Analysis
tert-butyl 2-(bromozincio)acetate is involved in several types of chemical reactions, including:
Alkylation: It can act as an alkylating agent, transferring its alkyl group to various substrates.
Carboxylic Acid Esterification: It can be used to esterify carboxylic acids, forming esters.
Catalytic Reduction: It participates in the catalytic reduction of aromatic and heterocyclic compounds.
Common reagents used in these reactions include acids, bases, and other organometallic compounds. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
tert-butyl 2-(bromozincio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-tert-butoxy-2-oxoethylzinc bromide involves the transfer of its alkyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, coordinating with the substrate and activating it for nucleophilic attack . This process is crucial for its reactivity in various chemical transformations.
Comparison with Similar Compounds
tert-butyl 2-(bromozincio)acetate can be compared with other organozinc compounds such as:
Diethylzinc: Used in similar alkylation reactions but with different reactivity and selectivity.
Dimethylzinc: Another alkylating agent with distinct properties.
Phenylzinc bromide: Used in the formation of carbon-carbon bonds in organic synthesis.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of organozinc reagents in synthetic chemistry.
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
bromozinc(1+);tert-butyl acetate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
OWVBKVUUDMFVCR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















